molecular formula C6H2BrCl3Zn B14885109 3,4,5-TrichlorophenylZinc bromide

3,4,5-TrichlorophenylZinc bromide

Cat. No.: B14885109
M. Wt: 325.7 g/mol
InChI Key: HITXAHGMSAJGJW-UHFFFAOYSA-M
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Description

3,4,5-TrichlorophenylZinc bromide is an organozinc compound that has garnered attention in the field of organic synthesis. This compound is particularly useful in cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its ability to form carbon-carbon bonds efficiently. The presence of three chlorine atoms on the phenyl ring enhances its reactivity and makes it a valuable reagent in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4,5-TrichlorophenylZinc bromide can be synthesized through the reaction of 3,4,5-trichlorophenyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically requires the use of a catalyst, such as palladium, to facilitate the formation of the organozinc compound. The reaction conditions often involve refluxing the mixture at elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and scalability of the process. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

3,4,5-TrichlorophenylZinc bromide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form 3,4,5-trichlorophenol.

    Reduction: Reduction reactions can convert it into 3,4,5-trichlorophenyl derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the zinc bromide moiety is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Conditions typically involve the use of nucleophiles like amines or alcohols in the presence of a base.

Major Products

    Oxidation: 3,4,5-Trichlorophenol

    Reduction: Various 3,4,5-trichlorophenyl derivatives

    Substitution: Products depend on the nucleophile used, such as 3,4,5-trichlorophenylamine or 3,4,5-trichlorophenylether.

Scientific Research Applications

3,4,5-TrichlorophenylZinc bromide has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of complex organic molecules through cross-coupling reactions.

    Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.

    Industry: The compound is used in the production of agrochemicals, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3,4,5-TrichlorophenylZinc bromide exerts its effects involves the formation of a reactive intermediate that can participate in various chemical transformations. The zinc atom acts as a nucleophile, facilitating the transfer of the phenyl group to other molecules. This process often involves the formation of a palladium complex, which undergoes oxidative addition and reductive elimination steps to complete the reaction cycle.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-Trichlorophenylmagnesium bromide: Another organometallic compound used in similar reactions.

    3,4,5-Trichlorophenylboronic acid: Commonly used in Suzuki-Miyaura coupling reactions.

    3,4,5-Trichlorophenylsilane: Used in hydrosilylation reactions.

Uniqueness

3,4,5-TrichlorophenylZinc bromide is unique due to its high reactivity and selectivity in cross-coupling reactions. The presence of the zinc atom provides distinct advantages in terms of reaction conditions and product yields compared to other organometallic compounds.

Properties

Molecular Formula

C6H2BrCl3Zn

Molecular Weight

325.7 g/mol

IUPAC Name

bromozinc(1+);1,2,3-trichlorobenzene-5-ide

InChI

InChI=1S/C6H2Cl3.BrH.Zn/c7-4-2-1-3-5(8)6(4)9;;/h2-3H;1H;/q-1;;+2/p-1

InChI Key

HITXAHGMSAJGJW-UHFFFAOYSA-M

Canonical SMILES

C1=[C-]C=C(C(=C1Cl)Cl)Cl.[Zn+]Br

Origin of Product

United States

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